4-(3-Aminophenyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-aminophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAIIOGPNJQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692405 | |
| Record name | 4-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-29-9 | |
| Record name | 4-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
4-(3-Aminophenyl)pyridine-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. For example, it may block potassium channel efflux in nerve terminals, leading to increased action potential duration and enhanced neurotransmitter release .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
*Calculated based on molecular formula.
Physicochemical Properties
- Polarity and Solubility: The carboxylic acid group enhances water solubility, while aromatic substituents (e.g., 3-aminophenyl, CF3) modulate lipophilicity. For instance, TFNA’s trifluoromethyl group increases electronegativity and stability, reducing biodegradability compared to the aminophenyl variant .
- Acid-Base Behavior: The carboxylic acid (pKa ~2–3) and aromatic amine (pKa ~4–5) in this compound allow for pH-dependent ionization, influencing bioavailability. In contrast, imazapic’s imidazolone ring (pKa ~3–4) enhances herbicidal activity through selective plant enzyme inhibition .
Biological Activity
4-(3-Aminophenyl)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity.
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines, including melanoma and prostate cancer. The mechanism involves the inhibition of cell proliferation and promotion of apoptotic pathways.
In Vitro Studies
A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including:
- Melanoma Cell Lines : A375, WM-164
- Prostate Cancer Cell Lines : DU 145, PC-3, LNCaP
The results demonstrated significant growth inhibition, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 5.2 |
| WM-164 | 4.8 |
| DU 145 | 6.0 |
| PC-3 | 7.5 |
These findings suggest that the compound selectively targets cancer cells while sparing normal fibroblast cells, highlighting its therapeutic potential in oncology .
In Vivo Studies
In vivo studies have further corroborated the anticancer effects observed in vitro. Animal models treated with this compound showed reduced tumor growth and increased survival rates compared to control groups. The compound's ability to penetrate biological membranes and reach target tissues is crucial for its efficacy .
Antibacterial Properties
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed effective minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
These results indicate that the compound could serve as a potential lead in the development of new antibacterial agents .
Antifungal Properties
Preliminary studies also suggest antifungal activity against Candida species, further expanding the therapeutic applications of this compound. The antifungal activity was assessed using similar methodologies, yielding promising results that warrant further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyridine ring or the amino group can enhance biological activity or selectivity towards specific targets. Studies have shown that small changes in structure can lead to significant differences in potency against cancer or microbial targets .
Q & A
Q. What are the established synthetic routes for 4-(3-Aminophenyl)pyridine-3-carboxylic acid, and what are their critical reaction conditions?
The compound is synthesized via a multi-step process:
- Step 1 : Nitration of 4-(4-halophenyl)pyridine to yield 4-(4-halo-3-nitrophenyl)pyridine.
- Step 2 : Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Fe/Zn in dilute acid).
- Step 3 : Functionalization of the pyridine ring (e.g., carboxylation) to achieve the final product . Key considerations : The choice of reducing agent impacts yield and purity. Catalytic hydrogenation is preferred for scalability, while Fe/Zn may introduce metal contaminants requiring rigorous purification.
Q. How is the molecular structure of this compound characterized experimentally?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The amino and carboxylic acid groups introduce hydrogen-bonding networks, critical for resolving spatial arrangements .
- Spectroscopy :
- ¹H/¹³C NMR : The aromatic protons of the pyridine and aminophenyl groups appear as distinct splitting patterns (e.g., doublets for ortho-protons).
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups.
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
- Column chromatography : Employ silica gel with a gradient elution (e.g., ethyl acetate/hexane → methanol) to separate by-products from the nitro reduction step .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to minimize dehalogenation during nitro-group reduction?
- Catalyst selection : Pd/C or Raney Ni often retain halogen substituents, whereas Pt catalysts may promote dehalogenation.
- Reaction parameters : Maintain low H₂ pressure (1–2 atm) and moderate temperatures (25–50°C) to suppress side reactions.
- Additives : Acetic acid or ammonium formate can stabilize intermediates and reduce catalyst poisoning .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Twinned data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in polar space groups.
- Disordered functional groups : Apply restraints (e.g., DFIX, FLAT) to the carboxylic acid moiety to stabilize refinement.
- Validation tools : Check Rint and CC1/2 values; values >0.8 indicate high data quality .
Q. How do electron-donating groups on the phenyl ring influence nitration regioselectivity?
- Mechanistic insight : The amino group (-NH₂) directs nitration to the para position via resonance stabilization of the nitronium ion intermediate.
- Experimental validation : HPLC-MS analysis of nitration by-products reveals <5% meta-substitution due to steric hindrance .
Q. What are the challenges in analyzing biological interactions of this compound, and how are they addressed?
- Solubility : The carboxylic acid group improves aqueous solubility, but aggregation in physiological buffers may require co-solvents (e.g., DMSO <1%).
- Target binding assays : Use fluorescence polarization or SPR to quantify binding to enzymes (e.g., kinases), adjusting ionic strength to minimize non-specific interactions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
